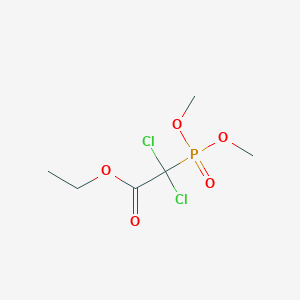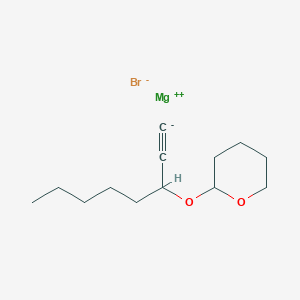![molecular formula C16H26O4 B14582523 7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid CAS No. 61427-58-5](/img/structure/B14582523.png)
7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclopentyl ring with hydroxy and oxobutylidene substituents, and a heptanoic acid chain. It is a prostanoid, a class of compounds that play crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the cyclopentyl ring, introduction of the hydroxy and oxobutylidene groups, and the attachment of the heptanoic acid chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce costs, increase yield, and minimize environmental impact. Detailed industrial processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxobutylidene group can be reduced to form a hydroxybutyl group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxobutylidene group can produce a hydroxybutyl derivative .
Scientific Research Applications
7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes, including inflammation and cell signaling.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. As a prostanoid, it can bind to prostaglandin receptors, influencing various physiological processes such as inflammation, pain, and vascular tone. The exact pathways and molecular targets can vary depending on the specific biological context .
Properties
CAS No. |
61427-58-5 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C16H26O4/c1-12(17)8-9-13-10-11-15(18)14(13)6-4-2-3-5-7-16(19)20/h9,14-15,18H,2-8,10-11H2,1H3,(H,19,20)/t14-,15-/m1/s1 |
InChI Key |
RFICDKQBUXKGOA-HUUCEWRRSA-N |
Isomeric SMILES |
CC(=O)CC=C1CC[C@H]([C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CC(=O)CC=C1CCC(C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)
![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)
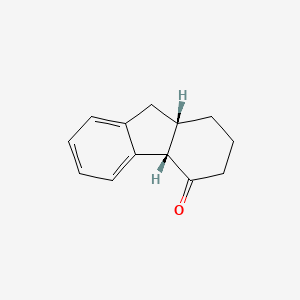
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)
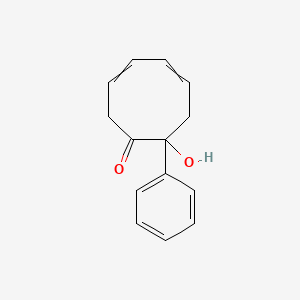
![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)
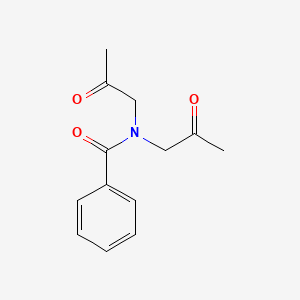
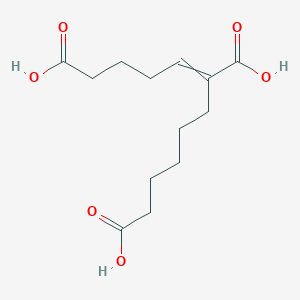
![1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14582503.png)
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
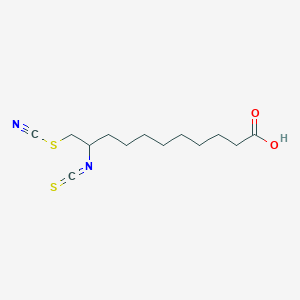
![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
